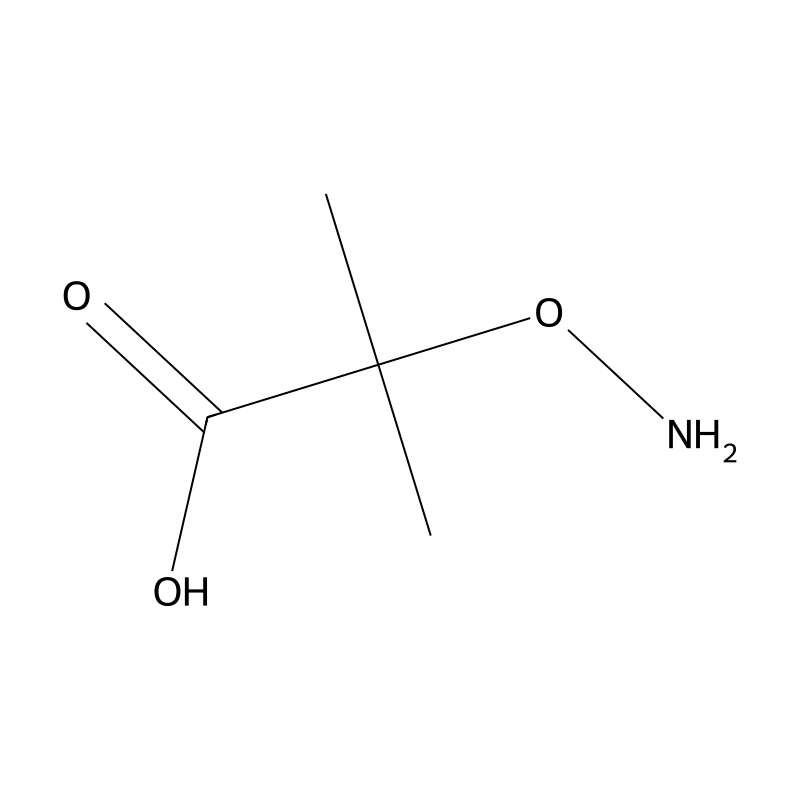

2-(Aminooxy)-2-methylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

2-(Aminooxy)-2-methylpropanoic acid, also known as aminooxyisobutyric acid, is a molecule with the chemical formula C₄H₉NO₃. It is a carboxylic acid containing an amine group and a methyl group bonded to the central carbon atom. Information on its basic properties like melting point, boiling point, solubility etc. can be found in PubChem PubChem: 2-(Aminooxy)-2-methylpropanoic acid: .

Potential Research Applications

Enzyme Inhibition

The molecule's structure contains an aminooxy group, which can mimic the structure of natural substrates for certain enzymes. This could lead to research into its potential as an enzyme inhibitor ScienceDirect: Mechanism-based enzyme inactivation by transition state analogs.

Organic Synthesis

The carboxylic acid and amine functional groups are common building blocks in organic synthesis. 2-(Aminooxy)-2-methylpropanoic acid could potentially be used as a starting material or intermediate in the synthesis of more complex molecules.

2-(Aminooxy)-2-methylpropanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 155.58 g/mol. It features a unique structure characterized by an aminooxy functional group attached to a branched propanoic acid backbone. This compound is often encountered in biochemical research due to its ability to participate in bioorthogonal reactions, which allow for selective labeling of biomolecules without interfering with native biological processes

The chemical reactivity of 2-(Aminooxy)-2-methylpropanoic acid is largely attributed to its aminooxy group, which can form stable oxime bonds with carbonyl-containing compounds. This property is particularly useful in bioorthogonal chemistry, where it can be utilized for labeling and tracking biomolecules in living systems. The compound can also undergo hydrolysis and other transformations under specific conditions, such as acidic or basic environments

The applications of 2-(Aminooxy)-2-methylpropanoic acid span various fields: 2-(Aminooxy)-2-methylpropanoic acid has demonstrated notable biological activity, particularly in the context of cellular labeling and tracking. Its bioorthogonal properties enable it to selectively react with biomolecules, facilitating studies on protein interactions and cellular processes without disrupting normal cellular functions. Research indicates that this compound can be effectively used in live-cell imaging applications

Several synthesis methods for 2-(Aminooxy)-2-methylpropanoic acid have been reported in the literature. One common approach involves the reaction of 2-methylpropanoic acid with hydroxylamine followed by purification steps. Another method includes the use of protecting groups to facilitate the introduction of the aminooxy functionality at specific stages of synthesis . Interaction studies involving 2-(Aminooxy)-2-methylpropanoic acid focus on its ability to form stable conjugates with biomolecules. Such studies are crucial for understanding how this compound can be utilized in bioorthogonal labeling techniques, contributing to advancements in proteomics and cellular biology

Several compounds share structural similarities with 2-(Aminooxy)-2-methylpropanoic acid, including: The uniqueness of 2-(Aminooxy)-2-methylpropanoic acid lies in its branched structure combined with the aminooxy group, allowing for specific bioorthogonal reactions that are not as readily achievable with simpler compounds like hydroxylamine or other amino acids

Irritant General Synthesis Steps

Compound Name Structure Characteristics Unique Features Hydroxylamine Contains an amino group and hydroxyl group Primarily used for oxime formation Aminooxyacetic acid Similar aminooxy functionality Smaller size, used in peptide synthesis 4-Aminobutanoic acid Contains an amino group but lacks the oxime Different reactivity profile Uniqueness

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Other CAS

Wikipedia

Dates

Explore Compound Types